molecular formula C7F6O B6317509 Pentafluorobenzoyl fluoride CAS No. 1478-07-5

Pentafluorobenzoyl fluoride

Cat. No.: B6317509
CAS No.: 1478-07-5
M. Wt: 214.06 g/mol
InChI Key: UJIMKBIIBQNAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorobenzoyl fluoride is an organofluorine compound with the molecular formula C7F5O. It is a derivative of benzoyl fluoride where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Chemical Reactions Analysis

Pentafluorobenzoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structural analogs like pentafluorobenzoic acid undergo such reactions, indicating potential similar reactivity.

    Formation of Derivatives: It can form derivatives such as amides and hydrazines when reacted with appropriate reagents.

Mechanism of Action

The mechanism of action of pentafluorobenzoyl fluoride primarily involves its high reactivity due to the presence of multiple electronegative fluorine atoms. These fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Pentafluorobenzoyl fluoride can be compared with other fluorinated benzoyl compounds such as:

This compound is unique due to its high reactivity and the presence of multiple fluorine atoms, which impart distinct chemical properties compared to its analogs.

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIMKBIIBQNAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.